molecular formula C11H14ClF3N2O B1397720 2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1220037-04-6

2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1397720
CAS No.: 1220037-04-6
M. Wt: 282.69 g/mol
InChI Key: DNDRPQMPTOJQJB-UHFFFAOYSA-N
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Description

2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound of significant interest in research and development, particularly due to its trifluoromethylpyridine (TFMP) moiety . The TFMP group is a key structural component found in many modern agrochemicals and pharmaceuticals, as its unique physicochemical properties can enhance biological activity, influence metabolism, and improve environmental stability . This combination is a powerful tool for designing compounds with unique biological properties . In the agrochemical field, derivatives of 5-(trifluoromethyl)pyridine have been successfully commercialized in products such as the insecticide Pyridalyl, demonstrating the value of this structure in creating effective crop protection agents . In pharmaceutical research, TFMP-based building blocks are crucial for developing new active ingredients. While over 20 TFMP-containing agrochemicals have been assigned ISO names, the pharmaceutical industry is also seeing a growing number of candidates in clinical trials . The piperidine ring further adds to the compound's utility, as it is a common feature in medicinal chemistry, often used to optimize a molecule's interaction with biological targets. This makes this compound a valuable intermediate for researchers exploring novel synthetic routes and investigating new mechanisms of action for potential therapeutic and crop protection applications.

Properties

IUPAC Name

2-piperidin-3-yloxy-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-3-4-10(16-6-8)17-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDRPQMPTOJQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-04-6
Record name Pyridine, 2-(3-piperidinyloxy)-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12H16ClF3N2O
  • Molecular Weight : 296.72 g/mol
  • CAS Number : 1220028-64-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to specific receptors or enzymes. These interactions can influence cellular signaling pathways and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Studies have shown that derivatives of trifluoromethyl pyridine can enhance the activity of defense enzymes, suggesting potential antiviral properties against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) .
  • Enzyme Modulation : The compound may induce the activity of enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial in plant defense mechanisms .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, although specific mechanisms remain to be elucidated.

Case Studies

  • Antiviral Efficacy Against CMV :
    • Compound A16 , a derivative similar to this compound, demonstrated significant protective effects against CMV with an EC50 value of 347.8 μg/mL, outperforming standard treatments .
  • Enzymatic Activity Enhancement :
    • A study on various trifluoromethyl pyridine derivatives showed that compounds could enhance the activities of SOD and PPO, indicating their role in activating plant defense pathways .

Data Table: Biological Activities

Activity TypeCompoundEC50 (μg/mL)Reference
Antiviral (CMV)A16347.8
Enzyme Induction (SOD)A16N/A
Enzyme Induction (PPO)A16N/A

Comparison with Similar Compounds

Key Observations :

Substituent Position and Yield: Tolyl-substituted pyridines (e.g., 3oa, 3ab, 3ac) exhibit high yields (77–93%) due to efficient desulfinative cross-coupling reactions . In contrast, pyrazole derivatives (e.g., 6g) show lower yields (47%), likely due to steric hindrance during cyclization .

Hydrochloride Salt vs. Neutral Forms :

  • The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like 3oa or 6g. This is critical for drug formulation .

Pharmacological Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs offer insights:

  • Piperidine vs. Pyrazole Moieties :
    Piperidine rings (as in the target compound) are common in CNS drugs due to their ability to cross the blood-brain barrier. Pyrazole-containing compounds (e.g., 6g) often target enzymes like dihydroorotate dehydrogenase (DHODH) .
  • Trifluoromethyl Effects : The -CF₃ group enhances metabolic stability and lipophilicity, as seen in agrochemicals like sarolaner and lotilaner .

Preparation Methods

Alternative Fluorination Catalysts and Conditions

  • Metal halide catalysts such as FeCl₃ or FeF₃ (1–10 mole %) can be used to catalyze the fluorination of trichloromethylpyridines with anhydrous HF under superatmospheric pressure (5–1200 psig) and temperatures ranging from 150–250 °C.
  • Reaction times vary from 1 to 100 hours depending on conditions, with typical completion around 25 hours at 170–180 °C for 2,3-dichloro-5-(trifluoromethyl)pyridine synthesis.

Formation of Hydrochloride Salt

  • The free base 2-(3-piperidinyloxy)-5-(trifluoromethyl)pyridine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often under mild conditions to ensure salt formation without decomposition.
  • The salt form improves compound stability, solubility, and handling properties for pharmaceutical or agrochemical applications.

Summary of Key Preparation Parameters

Process Stage Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Chlorination of methyl group Chlorine gas, antimony trichloride catalyst 75–140 1–5 High Catalyst recyclable, improved yield
Fluorination Anhydrous HF, metal halide catalyst (FeCl₃/FeF₃) 120–180 1–25 High Superatmospheric pressure, distillation purification
Nucleophilic substitution 3-piperidinol, DMAC/DMF, phase transfer catalyst 100–170 2–15 90–97 Phase transfer catalysts improve yield
Hydrochloride salt formation HCl in suitable solvent Ambient 1–3 Quantitative Enhances stability and solubility

Research Findings and Industrial Relevance

  • The use of antimony trichloride in on-ring chlorination significantly reduces reaction time and increases chlorination content compared to tungsten hexachloride catalysts, lowering production costs and energy consumption.
  • Fluorination with anhydrous HF and metal halide catalysts under controlled pressure and temperature yields high-purity trifluoromethylpyridines suitable for further derivatization.
  • The nucleophilic substitution step to introduce the piperidinyloxy group achieves high yields (up to 97%) using optimized solvents and phase transfer catalysts, demonstrating industrial viability.
  • The hydrochloride salt form is preferred in pharmaceutical contexts for improved physicochemical properties.

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves addressing substitution reactions at the chlorine atom (e.g., nucleophilic displacement with piperidine derivatives) and controlling reaction conditions (temperature, solvent polarity, and catalyst use). For example, substituting the chlorine atom in 2-chloro-5-(trifluoromethyl)pyridine with piperidinyloxy groups requires anhydrous conditions and inert gas environments to prevent hydrolysis . Purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) can enhance purity. Monitoring reaction progress with TLC or HPLC ensures intermediates are minimized .

Q. What advanced analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and trifluoromethyl group integrity. For example, the trifluoromethyl group exhibits a singlet at ~−60 ppm in 19F^{19}\text{F} NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities like unreacted starting materials.
  • X-ray Crystallography : Resolves crystal packing and stereochemical details, especially when comparing analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. To resolve:
  • Cross-Validate with Analogues : Compare spectra with structurally related compounds (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) to identify characteristic peaks .
  • Paramagnetic Shifting Tests : Use shift reagents (e.g., Eu(fod)3_3) to distinguish overlapping proton signals .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to confirm ambiguous assignments .

Q. What mechanistic insights can be gained from studying the coupling reactions of this compound?

  • Methodological Answer : Suzuki-Miyaura cross-coupling reactions (using Pd catalysts) at the pyridine ring reveal electronic effects of the trifluoromethyl group. For example:
  • Kinetic Studies : Monitor reaction rates under varying ligand/catalyst ratios (e.g., Pd(OAc)2_2/SPhos) to assess steric hindrance from the piperidinyloxy group .
  • DFT Calculations : Model transition states to explain regioselectivity in coupling reactions (e.g., preference for C-4 over C-6 positions) .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize analogs with modifications at the piperidinyloxy group (e.g., replacing oxygen with sulfur) or trifluoromethyl group (e.g., substituting with cyano) to assess bioactivity shifts .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like GABA receptors or kinases .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding from the pyridine nitrogen) using 3D-QSAR models .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of this compound in different assays?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentrations) across studies .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to identify degradation products that may skew activity .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Tables for Key Data

Property Technique Typical Value Reference
Melting PointDSC28–31°C (varies with purity)
19F^{19}\text{F} NMR Chemical ShiftBruker Avance III 400 MHz−60.2 ppm (singlet, CF3_3)
Purity OptimizationHPLC (C18 column)>99% (gradient: 10–90% MeCN in H2_2O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 2
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2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride

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